Phlogacanthoside A
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Overview
Description
Phlogacanthoside A is a natural glycoside compound extracted from the roots of the plant Phlogacanthus curviflorus. It is a diterpene lactone glucoside with a molecular formula of C26H38O9 and a molecular weight of 494.58 g/mol . This compound is known for its various biological activities, including antioxidant, anti-inflammatory, antibacterial, and antitumor properties .
Preparation Methods
Phlogacanthoside A is primarily obtained through extraction and purification processes. The preparation method involves solvent extraction followed by column chromatography . The roots of Phlogacanthus curviflorus are typically used as the source material. Industrial production methods may involve large-scale extraction using solvents such as methanol, ethanol, or pyridine, followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Phlogacanthoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Phlogacanthoside A has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a natural product for synthesis of new compounds. In biology and medicine, this compound is investigated for its antioxidant, anti-inflammatory, antibacterial, and antitumor activities. It has shown potential in the treatment of various diseases, including cancer and inflammatory conditions . Additionally, this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Phlogacanthoside A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. For example, this compound has been shown to inhibit the activity of pro-inflammatory enzymes and reduce the production of reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects . The compound also induces apoptosis in cancer cells by activating specific signaling pathways involved in cell death.
Comparison with Similar Compounds
Phlogacanthoside A is structurally similar to other diterpene lactone glucosides, such as Phlogacanthoside B and Phlogacanthoside C . These compounds share a common diterpene lactone core structure but differ in the specific sugar moieties attached to the core. This compound is unique due to its specific combination of galactose, glucose, and arabinose sugars, which contribute to its distinct biological activities . Other similar compounds include lupeol, beta-sitosterol, betulin, and beta-daucosterol, which also exhibit various biological activities .
Properties
IUPAC Name |
7-hydroxy-4,8,11b-trimethyl-4-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O9/c1-12-18-15(34-23(12)32)9-14-13(19(18)28)5-6-17-25(2,7-4-8-26(14,17)3)11-33-24-22(31)21(30)20(29)16(10-27)35-24/h15-17,19-22,24,27-31H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHSVQJEZJGRFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)COC5C(C(C(C(O5)CO)O)O)O)C)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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